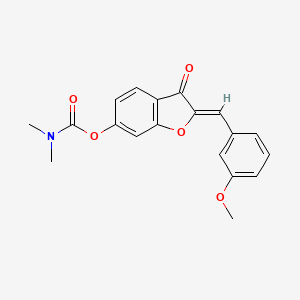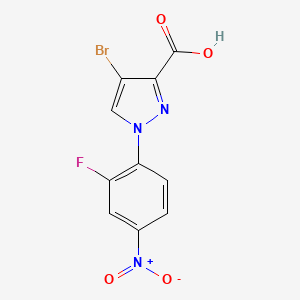
4-(Azidomethyl)-5-(trifluoromethyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azidomethyl)-5-(trifluoromethyl)-1,3-oxazole is a compound that features both azide and trifluoromethyl functional groups. The presence of these groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of compounds, while the azide group is a versatile precursor for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-5-(trifluoromethyl)-1,3-oxazole typically involves the introduction of the azidomethyl group onto a pre-formed oxazole ring. One common method is the nucleophilic substitution of a halomethyl oxazole with sodium azide under mild conditions. The trifluoromethyl group can be introduced via radical trifluoromethylation of the oxazole ring using reagents such as trifluoromethyl iodide and a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency, especially given the potentially hazardous nature of azides. The use of automated systems can help in controlling reaction parameters and scaling up the production.
化学反応の分析
Types of Reactions
4-(Azidomethyl)-5-(trifluoromethyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving the azide group.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used to reduce the azide group.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the oxazole ring.
Major Products Formed
Triazoles: Formed from the azide group via click chemistry.
Amines: Formed from the reduction of the azide group.
Oxazole N-oxides: Formed from the oxidation of the oxazole ring.
科学的研究の応用
4-(Azidomethyl)-5-(trifluoromethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques, particularly in labeling and crosslinking studies.
Medicine: Investigated for its potential in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 4-(Azidomethyl)-5-(trifluoromethyl)-1,3-oxazole largely depends on the specific application. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages via click chemistry. The trifluoromethyl group can interact with biological targets by enhancing the compound’s lipophilicity and metabolic stability, thereby improving its interaction with hydrophobic pockets in proteins and other biomolecules .
類似化合物との比較
Similar Compounds
4-(Azidomethyl)-5-(methyl)-1,3-oxazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(Bromomethyl)-5-(trifluoromethyl)-1,3-oxazole: Similar structure but with a bromomethyl group instead of an azidomethyl group.
4-(Azidomethyl)-5-(trifluoromethyl)-1,2,3-triazole: Contains a triazole ring instead of an oxazole ring.
Uniqueness
The combination of the azidomethyl and trifluoromethyl groups in 4-(Azidomethyl)-5-(trifluoromethyl)-1,3-oxazole makes it unique. The azide group provides versatility in chemical transformations, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various fields of research and industry .
特性
IUPAC Name |
4-(azidomethyl)-5-(trifluoromethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N4O/c6-5(7,8)4-3(1-11-12-9)10-2-13-4/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAXZYWSRHXHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-ethyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824617.png)
![6-(3-Fluorophenyl)-2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2824618.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824619.png)




![2-(cyclopropylmethoxy)-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2824626.png)
![3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid](/img/structure/B2824629.png)
![N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2824632.png)
![N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2824633.png)
![4-ethyl-5-fluoro-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2824634.png)


